

An In-depth Technical Guide to 2-Phenylbutanal: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: 2-Phenylbutanal

Cat. No.: B1594068

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthesis of **2-Phenylbutanal**, a key intermediate in various organic syntheses. The information is curated to support research and development activities in the pharmaceutical and chemical industries.

Core Chemical Properties

2-Phenylbutanal, also known as α -ethyl-benzeneacetaldehyde, is an aromatic aldehyde with the chemical formula $C_{10}H_{12}O$.^{[1][2][3]} Its chemical structure consists of a phenyl group and an ethyl group attached to the alpha-carbon of an acetaldehyde moiety. This structure gives rise to its characteristic chemical properties and reactivity.

Physicochemical Data

A summary of the key physicochemical properties of **2-Phenylbutanal** is presented in the table below. It is important to note that some physical properties, such as boiling and melting points, can be influenced by pressure and purity. The data presented here is a consolidation of available information.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Molecular Formula | C ₁₀ H ₁₂ O | [1][2][3] |
| Molecular Weight | 148.20 g/mol | [1][3] |
| CAS Number | 2439-43-2 | [1][3][4] |
| IUPAC Name | 2-phenylbutanal | [3][4] |
| Boiling Point | 253.00 °C at 760.00 mm Hg (for 2-methyl-4-phenyl butanal, an isomer) | [5][6] |
| Density | Data for isomers suggest a density around 0.97 g/mL | [7] |
| Water Solubility | Predicted to be low (0.35 g/L for the related 2-phenyl-2- butenal) | [8] |
| logP (o/w) | 2.2 (Predicted) | [2][3] |

Chemical Reactivity

The reactivity of **2-Phenylbutanal** is primarily dictated by the aldehyde functional group and the presence of an alpha-hydrogen, making it susceptible to a variety of chemical transformations.

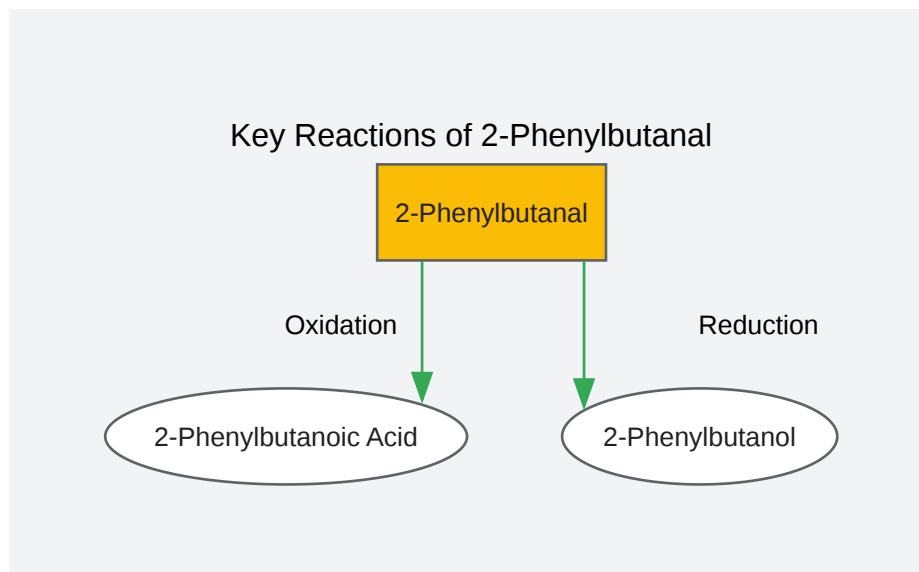
Oxidation

2-Phenylbutanal can be readily oxidized to its corresponding carboxylic acid, 2-phenylbutanoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.[4]

Reduction

The aldehyde functional group of **2-Phenylbutanal** can be reduced to a primary alcohol, yielding 2-phenylbutanol.[4] This is a fundamental transformation in organic synthesis, often accomplished using hydride-reducing agents.[4]

The primary reactions of **2-Phenylbutanal** are summarized in the diagram below:



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Caption: Core reactivity pathways of **2-Phenylbutanal**.

Experimental Protocols

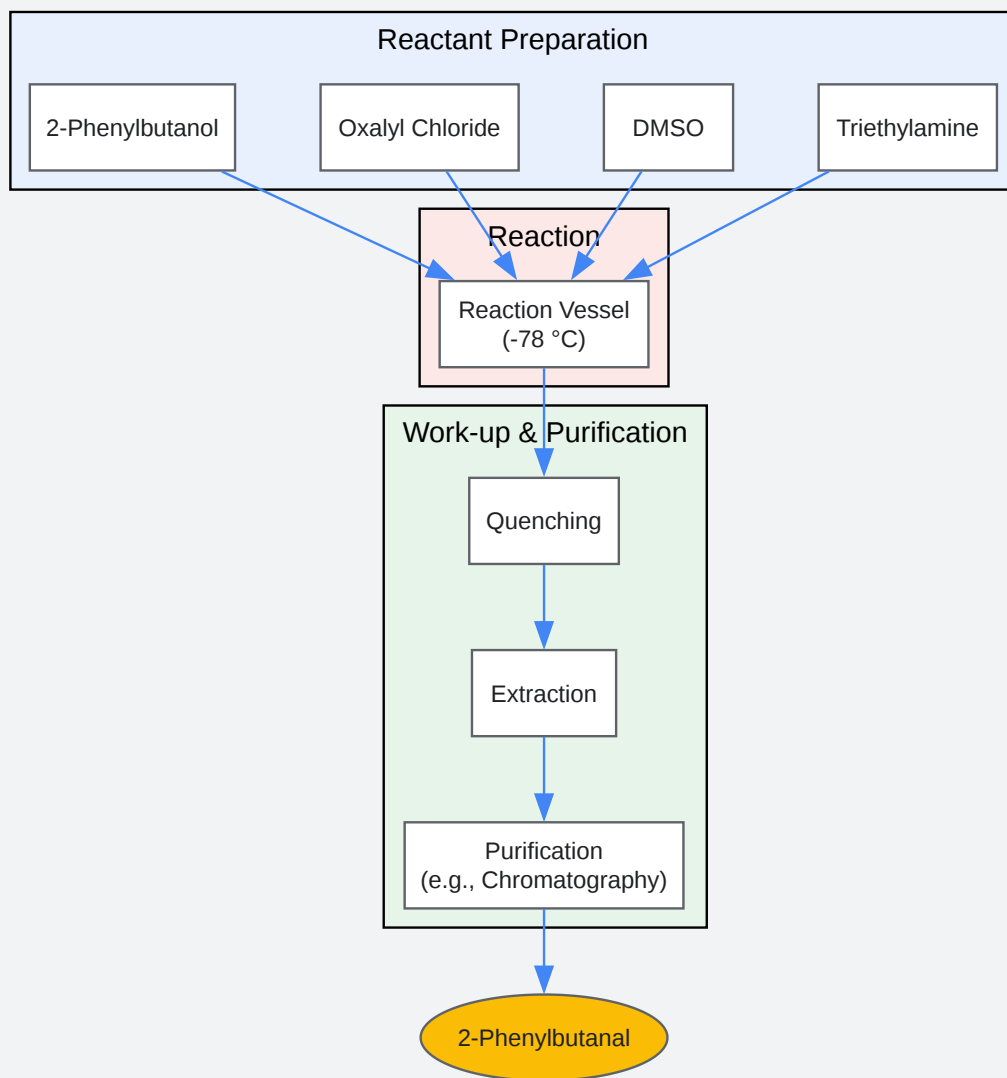
Detailed methodologies for the synthesis of **2-Phenylbutanal** are crucial for its application in research and development. Two common synthetic routes are outlined below.

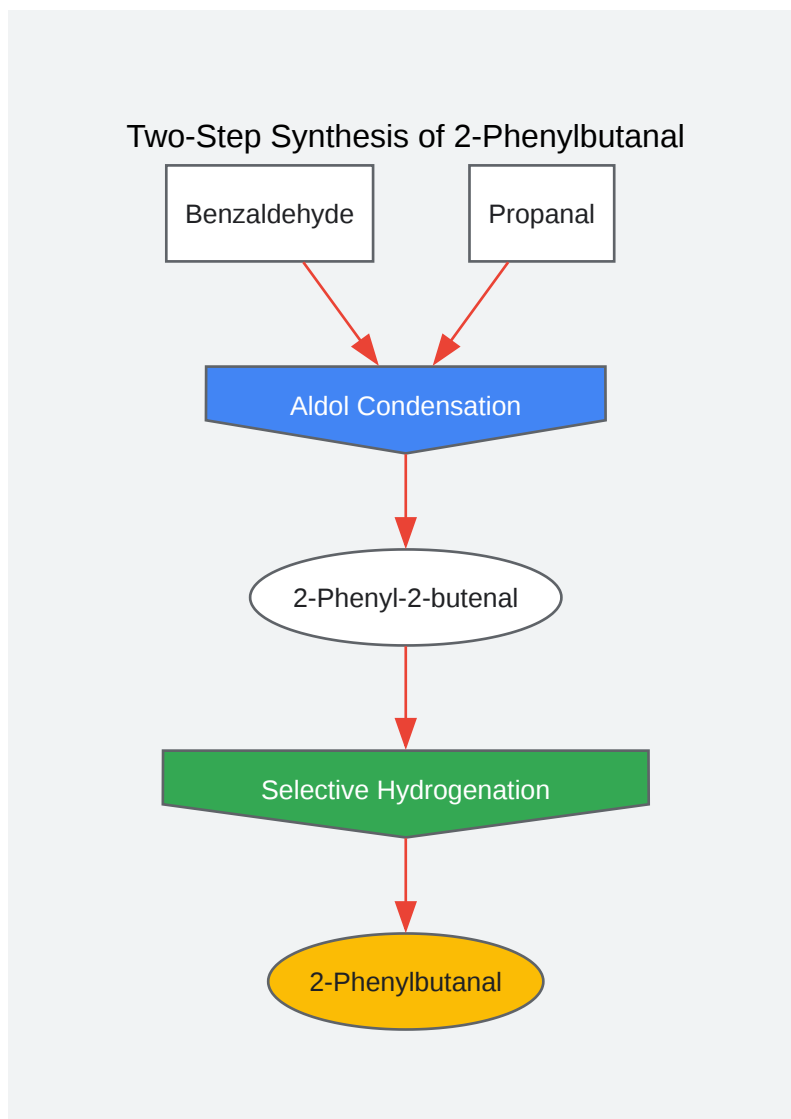
Synthesis of 2-Phenylbutanal via Oxidation of 2-Phenylbutanol

A mild and selective method for the synthesis of **2-Phenylbutanal** is the oxidation of 2-phenylbutanol.^[4] The Swern oxidation is a well-established protocol that avoids the use of heavy metals.

Experimental Workflow: Swern Oxidation

Workflow for Swern Oxidation of 2-Phenylbutanol





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